

A Comprehensive Technical Guide on the Synthesis of Ivermectin

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Compound of Interest

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Ivermectin, a potent antiparasitic agent, has had a profound impact on both veterinary and human medicine, leading to its discoverers, William C. Campbell and Satoshi Ōmura, being awarded the 2015 Nobel Prize in Physiology or Medicine.^{[1][2]} This guide provides an in-depth overview of its synthesis, experimental protocols, and mechanism of action.

Overview of Ivermectin Synthesis

Ivermectin is a semi-synthetic derivative of avermectin, a class of 16-membered macrocyclic lactones produced by the fermentation of the soil bacterium *Streptomyces avermitilis*.^[3] The synthesis of ivermectin from avermectin primarily involves a selective hydrogenation of the C22-C23 double bond of the avermectin B1 precursor.^[4] Ivermectin itself is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.^[1]

The overall synthesis can be broken down into two main stages:

- Fermentation: Production of avermectins by *Streptomyces avermitilis*.
- Chemical Synthesis: Selective hydrogenation of avermectin B1 to yield ivermectin.

The production of the avermectin precursors is achieved through the fermentation of *S. avermitilis*. Initially, thousands of microbial fermentation products were screened for

anthelmintic activity.[5] A culture of *S. avermitilis*, isolated from a soil sample in Japan, was found to produce a group of eight closely related avermectin homologues.[2][5] Through optimization of the fermentation medium and selection of high-producing isolates, the yield of total avermectins was significantly increased from an initial estimate of 9 µg/ml to nearly 500 µg/ml.[5] The primary products of this fermentation are avermectin B1a and B1b.[1]

The key chemical transformation in the synthesis of ivermectin is the selective reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds in the molecule.[5][6] This is a challenging chemical step due to the presence of multiple reactive sites.

A commonly used catalyst for this selective hydrogenation is Wilkinson's catalyst, $(\text{Ph}_3\text{P})_3\text{RhCl}$. [6] However, due to the high cost of rhodium, alternative catalysts have been explored to reduce production costs.[6] One such alternative is a ruthenium-based catalyst system.[6]

A patented method describes the use of ruthenium trichloride and mono-sulfonated triphenylphosphine sodium salt as a catalyst for the hydrogenation of abamectin (avermectin B1) to ivermectin.[6] This reaction is carried out in a water-organic solvent two-phase system, which facilitates catalyst separation and recycling.[6]

Experimental Protocols

While specific industrial fermentation protocols are proprietary, a general outline based on published information would involve:

- **Inoculum Preparation:** A pure culture of *Streptomyces avermitilis* is grown in a suitable seed medium to generate a sufficient biomass for inoculation of the production fermenter.
- **Production Fermentation:** The production fermenter, containing a sterilized, optimized fermentation medium, is inoculated with the seed culture. The medium composition is critical for high yields of avermectins.[5]
- **Fermentation Conditions:** The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the production of avermectins.

- Extraction and Purification: After fermentation, the avermectins are extracted from the fermentation broth and purified using chromatographic techniques to isolate the desired avermectin B1a and B1b mixture.

The following protocol is based on a patented method for the synthesis of ivermectin.[6]

Materials:

- Abamectin (Avermectin B1)
- Ruthenium trichloride ($\text{RuCl}_3 \cdot 3\text{H}_2\text{O}$)
- Mono-sulfonated triphenylphosphine sodium salt (TPPMS)
- Toluene
- Ethanol
- Water
- Hydrogen gas (H_2)
- Autoclave/High-pressure reactor

Procedure:

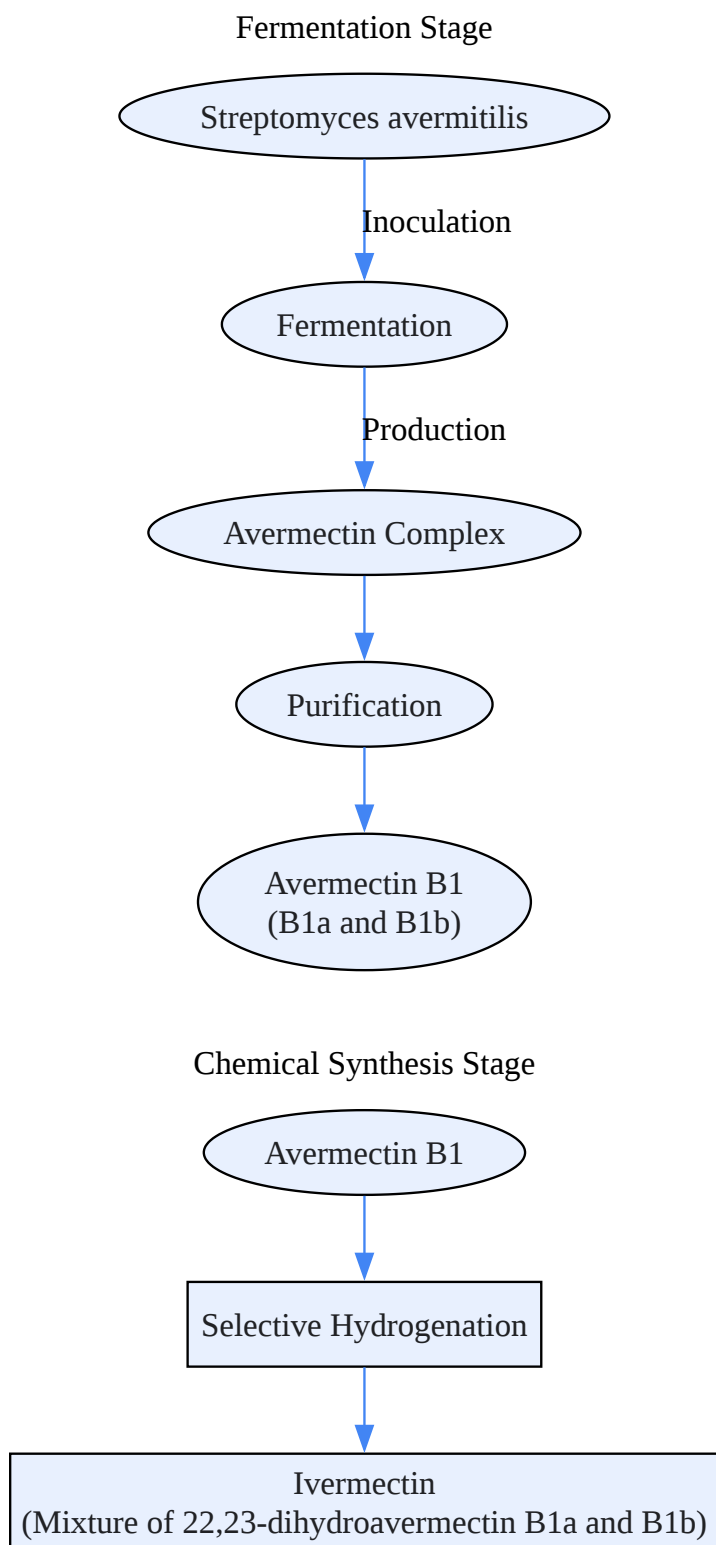
- A specified amount of abamectin is placed in an autoclave.
- Ruthenium trichloride and TPPMS are added in a specific molar ratio (e.g., TPPMS:Ru = 4:1). The mass ratio of ruthenium trichloride to abamectin is also defined (e.g., 1:10-20).
- A two-phase solvent system of toluene, water, and ethanol is added (e.g., in a mass ratio of 5:2:1).
- The autoclave is sealed and purged with hydrogen gas.
- The reaction is carried out under a hydrogen pressure of 0.3–4 MPa and at a temperature of 40–80 °C.

- The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled, and the pressure is released.
- The product, ivermectin, is isolated from the reaction mixture. The two-phase system allows for easier separation of the catalyst from the product.
- The isolated ivermectin is further purified, for example, by crystallization from ethanol.^[7]

Quantitative Data

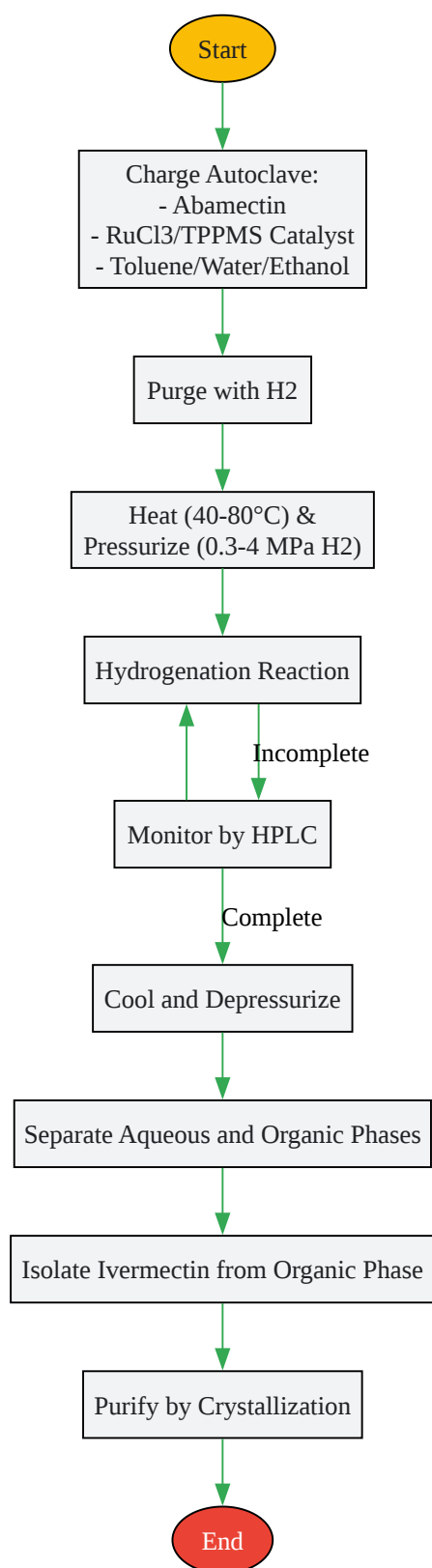
Parameter	Value	Reference
Ivermectin Composition		
22,23-dihydroavermectin B1a	≥ 80%	[1]
22,23-dihydroavermectin B1b	≤ 20%	[1]
Ruthenium-Catalyzed Hydrogenation		
Conversion Rate of Abamectin	75%	[6]
Selectivity for Ivermectin	77%	[6]
Alternative Synthesis from Abamectin B2		
Overall Yield	67-72%	[7]
Purity of Ivermectin (HPLC)	97.3%	[7]
Analytical Method (RP-HPLC)		
Limit of Detection (LOD)	2.93 µg/ml	[8]
Limit of Quantification (LOQ)	8.79 µg/ml	[8]

Mandatory Visualizations



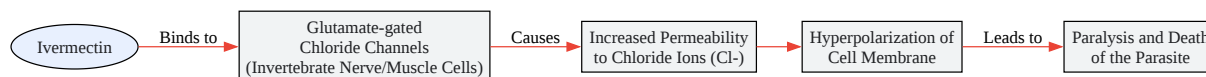
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Caption: Overall synthesis pathway of Ivermectin.



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Caption: Experimental workflow for the chemical synthesis of Ivermectin.



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Caption: Mechanism of action of Ivermectin in invertebrates.

Mechanism of Action

Ivermectin exerts its antiparasitic effect by targeting the nervous system of invertebrates.^[1] It binds with high affinity and selectivity to glutamate-gated chloride ion channels, which are present in the nerve and muscle cells of these organisms.^[9] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell.^[9] The hyperpolarization ultimately causes paralysis and death of the parasite.^[9] Mammals are largely unaffected at therapeutic doses because glutamate-gated chloride channels are confined to the central nervous system, and ivermectin does not readily cross the blood-brain barrier.^[1]

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